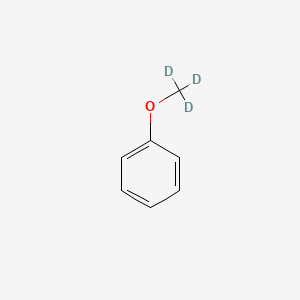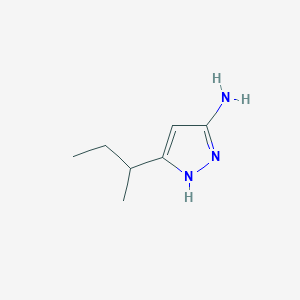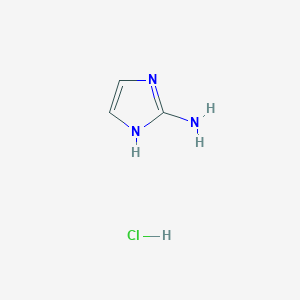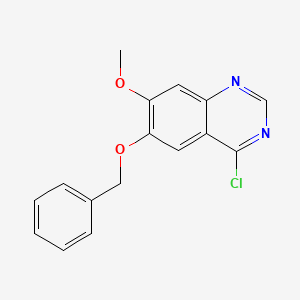
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline
Vue d'ensemble
Description
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals. The presence of benzyloxy, chloro, and methoxy substituents on the quinazoline ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-7-methoxyquinazoline.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloro-7-methoxyquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 6-(Benzyloxy)-4-amino-7-methoxyquinazoline or 6-(Benzyloxy)-4-thio-7-methoxyquinazoline.
Oxidation: Formation of this compound-5,8-dione.
Reduction: Formation of 6-(Benzyloxy)-4-chloro-7-methoxytetrahydroquinazoline.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinazoline: Lacks the benzyloxy and methoxy groups, resulting in different chemical reactivity and biological activity.
7-Methoxyquinazoline: Lacks the chloro and benzyloxy groups, affecting its overall properties.
6-Benzyloxyquinazoline: Lacks the chloro and methoxy groups, leading to variations in its chemical behavior.
Uniqueness
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline is unique due to the combination of benzyloxy, chloro, and methoxy substituents on the quinazoline ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-chloro-7-methoxy-6-phenylmethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-13-12(16(17)19-10-18-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNQROBHHNEDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465572 | |
| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286371-65-1 | |
| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
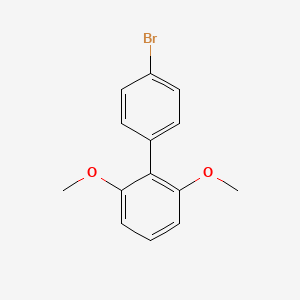
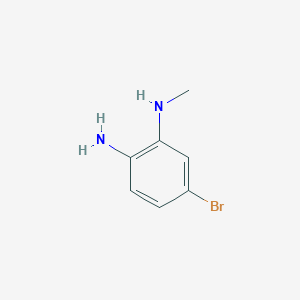
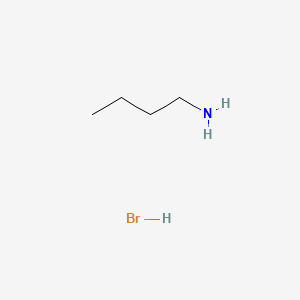
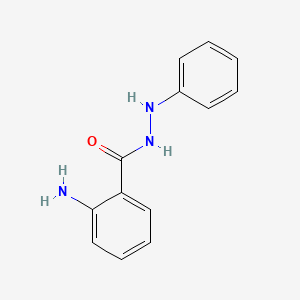
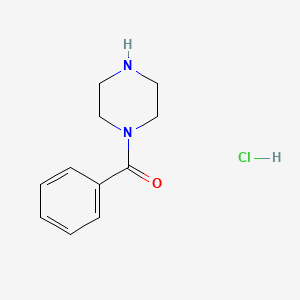
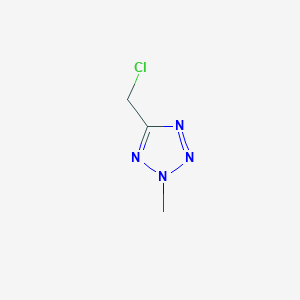
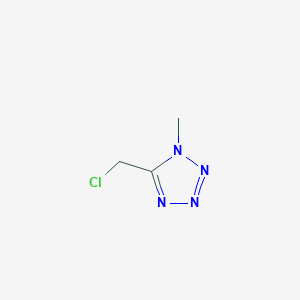

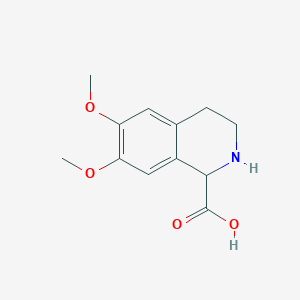
![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
